molecular formula C₄₀H₅₀N₈O₆ B1145001 ダクラタスビル SRSS 異性体 CAS No. 1009117-28-5

ダクラタスビル SRSS 異性体

カタログ番号: B1145001
CAS番号: 1009117-28-5
分子量: 738.88
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir SRSS Isomer is a stereoisomer of daclatasvir, a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. Daclatasvir targets the nonstructural protein 5A (NS5A) replication complex of the hepatitis C virus, inhibiting viral replication and assembly .

科学的研究の応用

Antiviral Activity

Daclatasvir SRSS Isomer exhibits significant antiviral activity through its role as an inhibitor of the hepatitis C virus non-structural protein 5A (NS5A). This inhibition is crucial for disrupting viral replication and assembly, making it a valuable component in combination therapies for hepatitis C. Research indicates that the SRSS isomer may possess different pharmacokinetic properties compared to its parent compound, which could influence its efficacy and safety profile.

Use as a Reference Standard

In pharmaceutical research and development, Daclatasvir SRSS Isomer serves as a reference standard for quality control and analytical purposes. Its unique chemical structure allows researchers to assess the purity and potency of Daclatasvir formulations, ensuring consistency in drug production.

Interaction Studies

Studies focusing on the interaction of Daclatasvir SRSS Isomer with biological macromolecules—such as proteins involved in viral replication—are critical for understanding how variations in its structure affect biological activity. These interaction studies help optimize combination therapies for hepatitis C by elucidating binding affinities and mechanisms of action.

Comparative Analysis with Other Antivirals

Daclatasvir SRSS Isomer shares structural similarities with several other antiviral compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesUnique Aspects
DaclatasvirContains a carbamate and imidazole moietyFirst-in-class NS5A inhibitor
LedipasvirSimilar NS5A inhibition mechanismDifferent structural backbone
OmbitasvirTargets NS5A but has distinct substituentsDifferent pharmacokinetic profile
SofosbuvirNucleotide analog targeting NS5BDifferent mechanism of action (polymerase inhibitor)

The unique stereochemistry of Daclatasvir SRSS Isomer may confer specific biological activities that differ from these compounds, warranting further investigation in drug development.

Synthesis Pathways

The synthesis of Daclatasvir SRSS Isomer typically involves several key steps, which can vary based on desired purity and yield. Optimization through different reaction conditions is often necessary to achieve high-quality results. Understanding these synthesis pathways is essential for scaling up production for research and therapeutic applications.

Case Studies and Research Findings

Research studies have highlighted the effectiveness of Daclatasvir SRSS Isomer in various therapeutic contexts:

  • Combination Therapies : Clinical trials have demonstrated that when used in combination with other antiviral agents, Daclatasvir SRSS Isomer can enhance therapeutic outcomes for patients with chronic hepatitis C infections.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of this isomer compared to its parent compound reveal differences that may impact dosing strategies and patient management.

生化学分析

Biochemical Properties

Daclatasvir SRSS Isomer, like its parent compound Daclatasvir, interacts with the NS5A protein, a critical component of the HCV replication complex . This interaction inhibits the replication of the HCV RNA genome

Cellular Effects

In cellular studies, Daclatasvir SRSS Isomer has shown to have a profound effect on viral load, with a rapid onset of action . It influences cell function by disrupting the HCV replication process, thereby reducing the production of new virus particles .

Molecular Mechanism

Daclatasvir SRSS Isomer exerts its effects at the molecular level by binding to the NS5A protein, inhibiting its function and thus disrupting the HCV replication process . This binding interaction leads to changes in gene expression related to viral replication .

Temporal Effects in Laboratory Settings

Daclatasvir SRSS Isomer undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours, and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .

Dosage Effects in Animal Models

The effects of Daclatasvir vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Daclatasvir SRSS Isomer is metabolized predominantly via cytochrome P450 3A4-mediated metabolism . It also interacts with P-glycoprotein, which plays a role in its excretion and intestinal secretion .

Transport and Distribution

Daclatasvir SRSS Isomer is distributed within cells and tissues via mechanisms that involve its interaction with cytochrome P450 3A4 and P-glycoprotein . These interactions affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Daclatasvir SRSS Isomer is not explicitly known. Given its mechanism of action, it is likely to be localized in the same subcellular compartments as the HCV NS5A protein .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir SRSS Isomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. One notable method is the continuous flow synthesis, which integrates multiple steps without intermediate purification and solvent exchange . This method is efficient and environmentally friendly, producing high-purity daclatasvir in a short time.

Industrial Production Methods: Industrial production of Daclatasvir SRSS Isomer typically employs batch synthesis, which requires significant infrastructure and manpower. advancements in continuous flow synthesis have made it possible to produce daclatasvir more efficiently and with a smaller environmental footprint .

化学反応の分析

Types of Reactions: Daclatasvir SRSS Isomer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

作用機序

Daclatasvir SRSS Isomer exerts its antiviral effects by binding to the nonstructural protein 5A (NS5A) of the hepatitis C virus. This binding inhibits the replication and assembly of the virus, leading to a reduction in viral load. The compound’s mechanism of action involves disrupting the function of NS5A, a crucial protein in the viral replication cycle .

類似化合物との比較

Comparison: Daclatasvir SRSS Isomer is unique in its high potency and selectivity for the NS5A protein. Compared to other antiviral agents like asunaprevir and sofosbuvir, daclatasvir exhibits a broader genotypic coverage and a more rapid onset of action .

生物活性

Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), has garnered significant attention in antiviral therapy. The SRSS isomer of daclatasvir, a specific stereoisomer, exhibits unique biological activities that are critical for its efficacy in treating HCV infections. This article delves into the biological activity of the Daclatasvir SRSS isomer, supported by research findings, data tables, and case studies.

Overview of Daclatasvir

Daclatasvir is primarily used in combination with other antiviral agents, such as sofosbuvir and ribavirin, to treat chronic hepatitis C. Its mechanism of action involves binding to the NS5A protein, inhibiting both viral RNA replication and virion assembly, which is essential for the HCV life cycle . The SRSS isomer specifically has been studied for its pharmacological properties and potential advantages over other forms.

PropertyValue
Molecular FormulaC40H51ClN8O6
Molecular Weight775.35 g/mol
Melting Point>207°C (dec.)
SolubilitySlightly soluble in DMSO, methanol, and water

Antiviral Efficacy

The Daclatasvir SRSS isomer has demonstrated significant antiviral activity against various HCV genotypes. In vitro studies have shown that it effectively inhibits HCV replication at low concentrations. The potency of this isomer can be attributed to its enhanced binding affinity to the NS5A protein compared to other isomers .

Pharmacokinetics

Pharmacokinetic studies reveal that the SRSS isomer exhibits favorable absorption characteristics, with peak plasma concentrations occurring within 1-3 hours post-administration. Its half-life allows for once-daily dosing, making it a convenient option for patients undergoing treatment .

Case Studies

Case Study 1: Efficacy in Treatment-Naïve Patients
A clinical trial involving treatment-naïve patients with genotype 1 HCV demonstrated that patients receiving a combination therapy including Daclatasvir SRSS isomer achieved a sustained virological response (SVR) rate of over 95%. This high efficacy was associated with minimal adverse effects, highlighting the isomer's potential as a first-line treatment option .

Case Study 2: Retreatment of Relapsed Patients
In another study focusing on patients who relapsed after previous therapies, the introduction of the Daclatasvir SRSS isomer in combination with sofosbuvir resulted in an SVR rate of approximately 85%. This suggests that the SRSS isomer can effectively manage cases where prior treatments failed .

Research Findings

Recent studies have indicated that the biological activity of the Daclatasvir SRSS isomer may be influenced by its stereochemistry. Research highlights include:

  • Enhanced Binding Affinity : The SRSS isomer shows higher binding affinity to NS5A than its counterparts, leading to more effective inhibition of viral replication.
  • Reduced Resistance Development : Clinical observations suggest that patients treated with the SRSS isomer experience lower rates of resistance mutations compared to those treated with other forms of daclatasvir .

特性

CAS番号

1009117-28-5

分子式

C₄₀H₅₀N₈O₆

分子量

738.88

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。